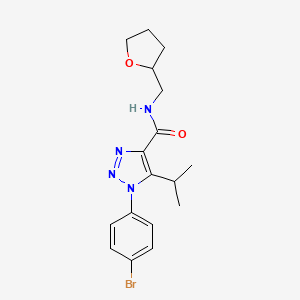

![molecular formula C13H24N4S B4629910 N-(1-乙基-3,6-二氮杂三环[4.3.1.1~3,8~]十一烷-9-基)-N'-甲基硫脲](/img/structure/B4629910.png)

N-(1-乙基-3,6-二氮杂三环[4.3.1.1~3,8~]十一烷-9-基)-N'-甲基硫脲

描述

This compound belongs to a class of chemicals that involve complex nitrogen-containing structures, potentially exhibiting unique physical and chemical properties due to the presence of both diazatricyclo units and thiourea functionalities. Such compounds are often explored for their potential in various fields, including organic synthesis and materials science.

Synthesis Analysis

Synthetic approaches to similar compounds often involve nucleophilic catalysis, as seen with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , which has been shown to be an effective nucleophilic catalyst for the esterification of carboxylic acids and for promoting methylation reactions under mild conditions (Shieh, Dell, & Repič, 2001; 2002). These synthetic strategies could potentially be adapted for the synthesis of N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea by employing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class can be intricate, with the presence of multiple heteroatoms contributing to a variety of bonding arrangements and geometries. Crystal structure analysis, as performed on related compounds, provides valuable insights into the conformational properties and molecular packing (Magerramov et al., 2010). Such analyses are crucial for understanding the structural basis of the compound's properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving similar structures often showcase the reactivity of the nitrogen centers and the thiourea moiety. For example, reactions with nucleosides and other substrates can yield a variety of products, including methylene-bridged compounds and other complex derivatives (Čaplar & Škarić, 1993). These reactions highlight the potential versatility of the compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly influence their practical applications. While specific data for N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea was not found, the study of similar compounds provides a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds, are pivotal for understanding the compound's behavior in various environments and reactions. The synthesis and reaction of urea and thiourea derivatives as explored by Struga et al. (2007) offer insights into the reactivity patterns that could be expected from N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea (Struga et al., 2007).

科学研究应用

绿色化学应用

一项研究强调了1,8-二氮杂双环[5.4.0]十一烷-7-烯(DBU)和微波加速绿色化学在温和条件下促进酚、吲哚和苯并咪唑与碳酸二甲酯甲基化的作用。该过程受益于微波辐照带来的额外速率增强,说明了该化合物在促进绿色化学应用中的高效化学转化中的效用(Shieh等人,2001)。

有机合成中的催化

另一个研究应用涉及使用1,8-二氮杂双环[5.4.0]十一烷-7-烯(DBU)作为羧酸与碳酸二甲酯(DMC)酯化的有效亲核催化剂。这证明了该化合物在有机合成中的效用,特别是在合成具有酸敏感官能团的甲酯中(Shieh等人,2002)。

聚合物化学

在聚合物化学中,DBU已被用作原子转移自由基聚合(ATRP)的配体,展示了其在(甲)丙烯酸酯和苯乙烯聚合中的作用。该应用强调了该化合物在生产分子量可控、多分散指数低聚合物中的重要性,这是聚合物科学的一个关键方面(Fournier等人,2005)。

化学回收

DBU还可用于聚碳酸二甲酯(双酚A)的化学回收,通过催化其醇解。这一过程对于废弃聚合物的增值具有重要意义,说明了该化合物对可持续性和环境保护工作的贡献(Quaranta等人,2017)。

属性

IUPAC Name |

1-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4S/c1-3-13-8-16-4-5-17(9-13)7-10(6-16)11(13)15-12(18)14-2/h10-11H,3-9H2,1-2H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESVEOCLHXHPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCN(C1)CC(C3)C2NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)

![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)

![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)

![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)

![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)

![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)

![4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)

![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)